N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide
Description
Introduction to N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-5-Nitrothiophene-2-carboxamide
Classification within Heterocyclic Compound Research
This compound belongs to the class of multi-heterocyclic compounds , which combine two or more heterocyclic systems into a single scaffold. Heterocycles constitute 59% of FDA-approved drugs due to their versatility in mimicking biological substrates and modulating pharmacokinetic properties. This compound integrates three distinct heterocycles:
- A benzothiazole nucleus (1,3-benzothiazol-2-yl)
- A pyrazole derivative (3,5-dimethyl-1H-pyrazol-1-yl)
- A nitrothiophene carboxamide group
Such hybrid structures are designed to exploit synergistic interactions between individual moieties, enhancing binding affinity and reducing susceptibility to bacterial efflux pumps.
Structural Components Analysis
Benzothiazole Moiety
The 1,3-benzothiazole component consists of a benzene ring fused to a 1,3-thiazole ring, where sulfur and nitrogen atoms occupy positions 1 and 3, respectively. Key features include:
- Planarity : The bicyclic system is coplanar, enabling π-π stacking interactions with aromatic residues in enzyme active sites.
- Electron-withdrawing effects : The thiazole ring depletes electron density at the 2-position methyne group, facilitating nucleophilic substitution or metal coordination.
- Biological relevance : Benzothiazoles appear in bioactive molecules like riluzole (ALS treatment) and firefly luciferin.
Pyrazole Ring System
The 3,5-dimethyl-1H-pyrazole group is a five-membered aromatic ring with two adjacent nitrogen atoms. Structural attributes include:
- Tautomerism : Pyrazole exists in two tautomeric forms, with the 1H-form being predominant due to aromatic stabilization.
- Substituent effects : Methyl groups at positions 3 and 5 enhance steric bulk and hydrophobicity, potentially improving membrane permeability.
- Pharmacological roles : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities by modulating kinases and cytokines.
Nitrothiophene Carboxamide Group
The 5-nitrothiophene-2-carboxamide unit comprises:
- A thiophene ring with a nitro (-NO~2~) group at position 5.
- A carboxamide linker (-CONH-) at position 2.
Key properties :
- Prodrug potential : Nitro groups are reduced by bacterial nitroreductases (e.g., NfsA/NfsB) to generate reactive intermediates that damage DNA or inhibit enzymes.
- Electrophilic character : The nitro group withdraws electrons, polarizing the thiophene ring and facilitating interactions with nucleophilic residues.
Historical Development of Multi-Heterocyclic Compounds
The synthesis of multi-heterocyclic compounds evolved from early observations that combining heterocycles could amplify biological activity. Notable milestones include:
The target compound builds on these advances by merging benzothiazole’s enzyme-inhibiting capacity, pyrazole’s kinase-modulating ability, and nitroheterocycles’ prodrug functionality.
Position in Contemporary Medicinal Chemistry
In modern drug discovery, multi-heterocyclic compounds address challenges like antimicrobial resistance and target selectivity. This molecule exemplifies three trends:
- Efflux Pump Evasion : Nitrothiophene derivatives resist AcrAB-TolC-mediated efflux in Gram-negative bacteria due to optimized binding to the AcrB transporter.
- Targeted Activation : The nitro group ensures activity only in bacterial cells expressing nitroreductases, minimizing off-target effects.
- Polypharmacology : Simultaneous modulation of multiple targets (e.g., DNA gyrase and histidine kinases) via distinct heterocycles.
Current research focuses on optimizing substituents to enhance potency against multidrug-resistant Escherichia coli, Salmonella spp., and Shigella spp..
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12-11-13(2)23(21-12)10-9-22(18(25)16-7-8-17(28-16)24(26)27)19-20-14-5-3-4-6-15(14)29-19/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGLLIBYRXJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a nitrothiophene carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be investigated for use in pharmaceuticals.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs (Table 1) share key motifs but differ in substituents and biological targets:
AS601245
- Structure : 1,3-Benzothiazol-2-yl group linked to a pyrimidinyl acetonitrile .
- Comparison: Unlike the target compound, AS601245 lacks a nitrothiophene but includes a pyrimidine ring.
SU3327
- Structure : 5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine .
- Comparison : The nitrothiazole group in SU3327 is structurally analogous to the nitrothiophene in the target compound. However, the thiadiazole core in SU3327 may confer distinct solubility and metabolic stability profiles .
Z5 (ZINC27794792)
- Structure : 5-Bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide .
- Comparison : Both compounds share a benzothiazole-carboxamide backbone, but Z5’s bromo and propylsulfanyl groups may enhance antiviral activity against Dengue NS proteins, whereas the target’s nitrothiophene could influence redox-related interactions .
AR-5 and AR-6
- Structure : Pyrazolyl-thiadiazole acetamides .
- The dimethylamino (AR-5) and diethylamino (AR-6) groups contrast with the target’s nitrothiophene, impacting polarity and bioavailability .
Table 1: Comparative Analysis of Structural and Physical Properties
Discussion
Its pyrazole-ethyl bridge offers steric flexibility absent in Z5’s rigid sulfonyl-pyrimidine, possibly affecting target selectivity. The absence of sulfur in the thiophene ring (vs. thiadiazole in SU3327/AR-5) might reduce metabolic degradation, improving pharmacokinetics.
Limitations : Direct biological data for the target compound are unavailable; comparisons rely on structural analogs. Further studies should prioritize activity assays against JNKs or viral targets, leveraging the success of Z5 and AS601245 .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 356.39 g/mol
- Canonical SMILES :
C1=CC=C(C(=C1)C(=O)N(C2=CC=NC(=S)C2)C(=O)O)C(=O)N(C3=CC=CC=C3)C4=C(C=C(C=C4)N(C5=C(N=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)S4)
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 40 to 132 µg/mL against Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <132 |
| Candida albicans | <207 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. Notably, a derivative demonstrated cytotoxic effects in glioma cell lines with an IC50 of 5.13 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at multiple phases.
Cell Cycle Effects:
- G0/G1 Phase: 45.1% inhibition
- S Phase: 32.9% inhibition
- G2/M Phase: 19.5% inhibition
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation markers in vitro. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Apoptotic Pathways : Induces apoptosis through mitochondrial pathways and caspase activation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Glioma Cells :
- Objective: Evaluate cytotoxicity.
- Findings: Induced significant apoptosis and cell cycle arrest.
- Conclusion: Potential candidate for glioma treatment.
-
Antimicrobial Efficacy Study :
- Objective: Test against bacterial strains.
- Findings: Effective against both Gram-positive and Gram-negative bacteria.
- Conclusion: Supports further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key steps include:
- Step 1 : Reacting a benzothiazole derivative with a pyrazole-containing ethylamine intermediate in acetonitrile under reflux (1–3 minutes) to form the core structure .
- Step 2 : Introducing the nitrothiophene moiety via nucleophilic substitution or coupling reactions, optimized using triethylamine as a base in DMF .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol yield high-purity product .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks for benzothiazole (δ 7.5–8.5 ppm), pyrazole (δ 2.1–2.3 ppm for CH3 groups), and nitrothiophene (δ 6.8–7.2 ppm) .
- HPLC-MS : Confirm molecular weight (MW = 413.43 g/mol) and purity (>95%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (pH 7.4) with cosolvents like PEG-400 for in vivo studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the nitro group’s photolability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing the compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
- Machine Learning : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions, reducing trial-and-error experiments .
- Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 1 mmol reactions) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Assays : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to purported targets like kinase domains .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. ATP-based luminescence) .
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
- Methodological Answer :
- Kinetic Modeling : Determine rate laws for nitrothiophene coupling using stopped-flow spectroscopy .
- Membrane Separation : Integrate continuous-flow reactors with ceramic membranes to remove byproducts (e.g., unreacted pyrazole derivatives) in real time .
- Scale-Up Criteria : Maintain heat/mass transfer equivalence between lab-scale (batch) and pilot-scale (continuous) reactors .
Q. What role does molecular docking play in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Dock the compound into active sites of proteins (e.g., COX-2, EGFR) using AutoDock Vina, prioritizing binding poses with ∆G < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify key residues (e.g., hydrogen bonds with Arg120) .
- Validation : Compare docking results with mutagenesis data (e.g., alanine-scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
